5-Bromo-UTP Exhibits Superior Inhibition of Influenza Virus Polymerase Compared to 5-Methyl-UTP
In a head-to-head comparison of nucleotide analog inhibitors of the influenza virus RNA polymerase, 5-Bromo-UTP demonstrated an IC50 value of 7.1 µM, establishing it as a more potent inhibitor than 2'-fluoro-5-methyl-UTP (IC50: 9.5 µM) [1]. While both compounds are 5-modified UTP analogs, the bromine substitution results in a 25% lower IC50, indicating greater inhibitory potency. This contrasts with the fact that both 5-Bromo-UTP and 5-Methyl-UTP can serve as equally efficient alternative substrates when UTP is replaced in an elongation assay [1]. This dual behavior—being both a substrate and a potent inhibitor—highlights a nuanced biochemical profile distinct from other 5-substituted analogs.
| Evidence Dimension | Inhibition potency (IC50) against influenza virus polymerase |
|---|---|
| Target Compound Data | 7.1 µM |
| Comparator Or Baseline | 5-Methyl-UTP (IC50: 9.5 µM) |
| Quantified Difference | 5-Bromo-UTP IC50 is 2.4 µM lower (25% more potent) |
| Conditions | RNA elongation assay with virion-derived vRNPs |
Why This Matters
For antiviral drug discovery programs targeting the influenza polymerase, 5-Bromo-UTP's superior inhibitory potency provides a stronger starting point for medicinal chemistry optimization compared to other 5-substituted UTP analogs.
- [1] Vanderlinden E, Meneghesso S, Balzarini J, McGuigan C, Naesens L. Anti-influenza virus activity of nucleoside inhibitors of the influenza virus polymerase. Abstract book; 2012. pp. 109. LIRIAS1955658. View Source
